molecular formula C12H14BrNO2S B14132077 3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide CAS No. 89059-16-5

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide

Katalognummer: B14132077
CAS-Nummer: 89059-16-5
Molekulargewicht: 316.22 g/mol
InChI-Schlüssel: QGXKJHBQLKEOHU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide is a quaternary ammonium compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with an ethoxy-oxoethyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methyl-1,3-benzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, resulting in the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems like DMF or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazolium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets bacterial cell membranes, causing increased permeability and eventual cell death. This action is facilitated by the quaternary ammonium group, which interacts with the lipid bilayer of the cell membrane .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide is unique due to its benzothiazole core, which imparts specific chemical reactivity and biological activity. Its ability to form stable quaternary ammonium salts makes it particularly valuable in applications requiring antimicrobial properties and chemical stability .

Eigenschaften

CAS-Nummer

89059-16-5

Molekularformel

C12H14BrNO2S

Molekulargewicht

316.22 g/mol

IUPAC-Name

ethyl 2-(6-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide

InChI

InChI=1S/C12H14NO2S.BrH/c1-3-15-12(14)7-13-8-16-11-6-9(2)4-5-10(11)13;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

QGXKJHBQLKEOHU-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.